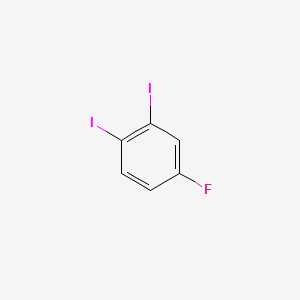

4-Fluoro-1,2-diiodobenzene

Description

Significance of Polyhalogenated Arenes in Advanced Chemical Synthesis

Polyhalogenated arenes, which are aromatic compounds bearing multiple halogen substituents, are highly valued in advanced chemical synthesis. Their importance lies in their ability to serve as versatile intermediates for the construction of complex organic molecules. bohrium.comnih.gov These molecules are often precursors to pharmaceuticals, agrochemicals, polymers, and advanced materials. lookchem.combohrium.com The presence of multiple halogens allows for sequential and site-selective reactions, most notably transition-metal-catalyzed cross-coupling reactions. bohrium.comnih.gov

The differential reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is a cornerstone of their utility, enabling chemists to selectively functionalize one position while leaving others intact for subsequent transformations. nih.gov This strategic approach is crucial for building molecular complexity in a controlled manner. Polyhalogenated arenes are key starting materials for creating biaryls, a common motif in many biologically active compounds, and for synthesizing fused ring systems. researchgate.netlehigh.edu Their ability to undergo reactions like Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings makes them indispensable tools for medicinal and materials chemists. bohrium.comchemicalbook.com

Historical Development of Halogenated Benzene (B151609) Chemistry

The chemistry of halogenated benzenes is foundational to modern organic chemistry. The journey began with Michael Faraday's isolation of benzene in the 19th century. reb.rw Early work focused on electrophilic aromatic substitution reactions, where a halogen atom replaces a hydrogen atom on the benzene ring. wikipedia.orgstudymind.co.uk These reactions typically require a Lewis acid catalyst, such as iron(III) bromide or aluminum(III) chloride, to activate the halogen and make it sufficiently electrophilic to attack the stable aromatic ring. reb.rwwikipedia.org

The development of the Friedel-Crafts reactions in the late 1870s by Charles Friedel and James Mason Crafts further expanded the toolkit for modifying benzene and its derivatives. researchgate.net While initially focused on alkylation and acylation, the underlying principles of activating reagents with Lewis acids influenced subsequent developments in halogenation. reb.rwresearchgate.net Over the decades, the understanding of reaction mechanisms deepened, moving from empirical observations to detailed mechanistic proposals involving intermediates like the arenium ion (sigma complex), which explains the temporary loss of aromaticity during substitution. wikipedia.org The 20th century saw the advent of transition-metal-catalyzed reactions, which revolutionized the use of halogenated arenes, transforming them from simple substitution products into highly versatile coupling partners. This shift moved the field from merely adding halogens to using them as strategic handles for complex molecular construction.

Regiochemical Specificity and Electronic Influences in Fluorinated Diiodobenzenes

The reactivity of 4-Fluoro-1,2-diiodobenzene is a case study in the subtle interplay of electronic and steric effects. The substitution pattern—two large, polarizable iodine atoms and a small, highly electronegative fluorine atom—creates a unique electronic landscape on the aromatic ring.

Electronic Effects:

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also has a lone pair of electrons that can be donated to the ring via a resonance effect (+M), although this is weaker than its inductive pull. A key feature of fluorine is its ability to act as a potent ortho-directing group for metalation reactions, facilitating the removal of a proton from an adjacent position by organolithium bases. researchgate.netuwindsor.ca

Iodine: The iodine atoms are less electronegative than fluorine but are highly polarizable. The C-I bond is the weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition in transition-metal-catalyzed cross-coupling reactions. nih.gov

Regiochemical Specificity in Reactions: In this compound, the two iodine atoms provide two potential sites for cross-coupling reactions. The electronic influence of the para-fluoro substituent makes the two iodine atoms electronically non-equivalent. The fluorine atom's electron-withdrawing nature affects the electron density at the C-I bonds, which can lead to regioselectivity in certain reactions.

Research has shown that in cross-coupling reactions involving dihaloarenes, selectivity can be influenced by electronics, sterics, and the choice of catalyst and ligands. bohrium.com For instance, in a molecule like this compound, a palladium catalyst might preferentially undergo oxidative addition into the C-I bond at position 2 due to the electronic influence of the para-fluorine. lehigh.edu Furthermore, the compound is a precursor for generating benzyne (B1209423) intermediates, which are highly reactive species used in cycloaddition and nucleophilic addition reactions. sorbonne-universite.fr The formation of 4-fluorobenzyne from this compound opens pathways to synthesize a variety of complex, fluorinated aromatic structures. sorbonne-universite.fr Studies on related fluorinated dihalobenzenes have demonstrated that selective metalation and subsequent functionalization can be achieved with high precision, highlighting the controlling influence of the fluorine substituent. d-nb.info

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1,2-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FI2/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDQZXYXZFFYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FI2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378959 | |

| Record name | 4-fluoro-1,2-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203059-85-2 | |

| Record name | 4-fluoro-1,2-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203059-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 4 Fluoro 1,2 Diiodobenzene

Direct Halogenation Approaches

Direct halogenation involves the introduction of iodine or fluorine atoms onto a pre-existing benzene (B151609) ring. The success of these methods hinges on controlling the regioselectivity of the reaction to obtain the desired 1,2,4-substitution pattern.

The introduction of two iodine atoms onto a fluorobenzene (B45895) ring is a primary strategy for synthesizing the target compound. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Therefore, direct iodination of fluorobenzene would be expected to yield a mixture of isomers, including 4-fluoroiodobenzene and 2-fluoroiodobenzene. To achieve the 1,2-diiodo substitution pattern adjacent to the fluorine, a starting material that already contains one iodine atom or a directing group to force the desired regiochemistry is often necessary.

Powerful iodinating systems are required to overcome the deactivating effect of the halogen substituent. A common and effective method involves the use of N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (triflic acid) or sulfuric acid. researchgate.netscribd.com This combination generates a highly electrophilic iodine species capable of iodinating deactivated aromatic rings. researchgate.netgla.ac.uk For instance, the iodination of deactivated aromatics can be achieved by dissolving NIS in sulfuric acid, which generates electrophilic iodine-containing species that are effective even at temperatures between 0 and 20°C. researchgate.net Research has shown that NIS combined with triflic acid can iodinate various mono- and disubstituted benzenes at room temperature, often without byproducts. researchgate.net

Another approach involves using molecular iodine with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver tetrafluoroborate (B81430) (AgBF₄), to generate an electrophilic iodine source. nih.gov

Table 1: Reagents for Electrophilic Iodination of Aromatic Compounds

| Iodinating Agent | Activating Acid/Co-reagent | Target Substrate Type | Reference |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid (triflic acid) | Deactivated benzenes | researchgate.netgla.ac.uk |

| N-Iodosuccinimide (NIS) | Sulfuric acid | Deactivated aromatic compounds | researchgate.net |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Activated aromatic compounds | researchgate.netlookchem.com |

| Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Chlorinated phenols, anisoles, anilines | nih.gov |

| Iodine (I₂) | Silver Tetrafluoroborate (AgBF₄) | Chlorinated aromatic compounds | nih.gov |

An alternative direct halogenation strategy involves the fluorination of a 1,2-diiodobenzene (B1346971) precursor. Direct fluorination of aromatic compounds with elemental fluorine is highly exothermic and difficult to control, often leading to a mixture of products and degradation. thieme-connect.de

A more controlled and widely used method for introducing a fluorine atom is the Balz-Schiemann reaction. thieme-connect.deorgsyn.org This two-step process involves:

Diazotization: An aromatic amine is converted into a diazonium salt. For this specific synthesis, one would start with 3,4-diiodoaniline. This amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5°C) to form the corresponding diazonium salt.

Fluorodediazoniation: The diazonium salt is then reacted with a fluorine source, typically fluoboric acid (HBF₄), to form a water-insoluble arenediazonium tetrafluoroborate salt. thieme-connect.de This isolated salt is then gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and leaving the desired fluoroaromatic compound. orgsyn.org

This method offers a reliable route to fluoroarenes from readily available anilines. thieme-connect.de

Regioselective Iodination of Fluorobenzene Derivatives

Precursor Transformations and Functional Group Interconversions

This category of synthetic methods relies on starting materials that already possess some of the required halogen atoms and then converting other functional groups to complete the structure of 4-Fluoro-1,2-diiodobenzene.

The synthesis can potentially start from other halogenated benzenes, such as 4-chloro-1,2-diiodobenzene. d-nb.info The conversion of an aryl chloride to an aryl fluoride, known as a Halex (halogen exchange) reaction, is a possible but challenging transformation. It typically requires nucleophilic aromatic substitution (SNAr) conditions. For the reaction to proceed, the ring must be activated by strong electron-withdrawing groups, which is not the case here. Therefore, this route is less common than others.

Another possibility is the transformation of bromo- or chloro-substituted precursors. For example, 4-halofluorobenzenes (where the halogen is chlorine or bromine) can be induced to form benzyne (B1209423) intermediates. lookchemmall.com However, this pathway is generally used for addition reactions across the aryne triple bond rather than for the synthesis of a stable substituted benzene like this compound.

One of the most practical and common routes to this compound involves the derivatization of a commercially available substituted aniline, namely 4-fluoroaniline. chemicalbook.comcdhfinechemical.com This synthesis is a variation of the Sandmeyer reaction.

The process involves the following steps:

Diazotization of 4-Fluoroaniline: 4-Fluoroaniline is dissolved in a strong acid (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added slowly to generate the 4-fluorobenzenediazonium (B14715802) salt in situ.

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. The diazonium group (-N₂⁺) is an excellent leaving group and is replaced by an iodide ion to form 4-fluoroiodobenzene.

Second Iodination: The resulting 4-fluoroiodobenzene is then subjected to a second iodination step, as described in section 2.1.1, using a powerful iodinating agent like NIS in triflic acid to introduce the second iodine atom at one of the ortho positions relative to the activating iodine atom.

Alternatively, starting from 3,4-difluoroaniline (B56902) is also a viable route. prepchem.com This would involve replacing one of the fluorine atoms with an iodine atom, potentially through a nucleophilic substitution if the ring is suitably activated, or more commonly, by converting one of the groups to a better leaving group. A more direct path from 3,4-difluoroaniline would be to first convert it to 3,4-difluoronitrobenzene, reduce one nitro group to an amine, perform a Sandmeyer iodination, and then repeat the process for the second position if selectivity can be controlled. A more straightforward synthesis from 3,4-difluoroaniline involves its conversion to 3,4-difluoro-1-nitrobenzene, followed by reduction to yield the target aniline. google.com From there, diazotization and subsequent reactions can be performed.

Table 2: Synthesis of this compound via Diazotization of 4-Fluoroaniline

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 4-Fluoroaniline | NaNO₂, H₂SO₄ (aq), 0-5°C | 4-Fluorobenzenediazonium salt | chemicalbook.comcdhfinechemical.com |

| 2 | 4-Fluorobenzenediazonium salt | KI (aq) | 4-Fluoroiodobenzene | gla.ac.uk |

| 3 | 4-Fluoroiodobenzene | NIS, Triflic Acid | This compound | researchgate.netgla.ac.uk |

Synthesis from Related Halogenated Benzenes (e.g., Chlorodiiodobenzenes)

Catalytic and Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful tools for forming carbon-halogen bonds. While many literature examples use this compound as a substrate in coupling reactions, the principles can be applied to its synthesis. researchgate.net

Palladium- and copper-catalyzed reactions are particularly prominent in aryl halide chemistry. acs.org For example, the Finkelstein reaction, which involves halogen exchange, can be catalyzed by copper(I) complexes to convert aryl bromides or chlorides into aryl iodides. gla.ac.uk A plausible, though not explicitly documented, route could involve the copper-catalyzed di-iodination of 4-fluorodibromobenzene.

Recent research has also focused on the development of metal-catalyzed iodination reactions. This includes using catalysts such as gold(I) or iron(III) to activate NIS, allowing for the iodination of a broader range of substrates under milder conditions. gla.ac.uk Furthermore, transition metals like palladium are used in the synthesis of complex molecules where diiodobenzene derivatives are key intermediates. acs.org For instance, the reaction of 1,4-diiodobenzene (B128391) with various styrenes in the presence of a palladium catalyst is a known method for creating larger conjugated systems. acs.org A similar catalytic approach could potentially be adapted for the selective iodination of fluorobenzene precursors.

Copper-Catalyzed Regioselective Protocols Utilizing this compound

Copper-catalyzed reactions represent a significant avenue for the functionalization of this compound. These methods are often lauded for their cost-effectiveness and unique reactivity profiles compared to other transition metals.

A notable application of copper catalysis is in the regioselective one-pot synthesis of pyrido[1,2-a]benzimidazoles. In a study by Kommuri et al., this compound was reacted with 2-aminopyridine (B139424) using a copper(I) bromide catalyst, 1,10-phenanthroline (B135089) as a ligand, and tripotassium phosphate (B84403) as a base in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This protocol demonstrated good to excellent yields for a range of functionalized benzimidazole (B57391) compounds. researchgate.net The conditions were carefully optimized by screening various copper catalysts, ligands, solvents, and bases to achieve high efficiency and regioselectivity. researchgate.net

Copper(I) iodide (CuI) has also been effectively used as a catalyst in C-N and C-S bond-forming reactions. For instance, CuI-catalyzed N,N'-diarylation of diamines and polyamines with aryl iodides has been explored. beilstein-journals.org While 1,2-diiodobenzene itself can be challenging in these reactions, the presence of a fluorine substituent can influence the reactivity. beilstein-journals.org In other copper-catalyzed systems, the choice of ligand is crucial. For example, in the arylation of diamines, a CuI/2-(isobutyryl)cyclohexanone system was found to be efficient. beilstein-journals.org Similarly, ligand-free CuI systems have been developed for the C-S coupling of aryl iodides with thiols, offering a simple and effective method for synthesizing diaryl thioethers. acs.org

Table 1: Copper-Catalyzed Reactions with Aryl Iodides

| Catalyst System | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CuBr / 1,10-phenanthroline | This compound, 2-aminopyridine | Pyrido[1,2-a]benzimidazoles | One-pot, regioselective, good to excellent yields | researchgate.net |

| CuI / Ligand | Aryl iodides, Diamines/Polyamines | N,N'-Diaryl amines | Ligand-dependent efficiency | beilstein-journals.org |

| CuI (ligand-free) | Aryl iodides, Thiols | Diaryl thioethers | Simple, mild conditions | acs.org |

Palladium-Catalyzed Arylation and Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov this compound is a suitable substrate for various palladium-catalyzed transformations, including Sonogashira, Heck, Suzuki, and Negishi reactions. nih.gov The differential reactivity of the C-I bonds can, in principle, allow for selective and sequential functionalization.

The Sonogashira cross-coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prominent example. Research on polyiodinated benzenes has shown that the regioselectivity of the coupling is often directed by steric and electronic factors. rsc.org For instance, in 5-substituted-1,2,3-triiodobenzenes, the coupling occurs preferentially at the less sterically hindered terminal C-I bonds. rsc.org This principle can be extended to this compound, where the electronic influence of the fluorine atom can also play a role in directing the regioselectivity of the coupling.

Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is another widely used palladium-catalyzed reaction. nih.gov This methodology has been employed for the synthesis of fluorinated π-conjugated oligomers. beilstein-journals.org For example, the Stille reaction, a related cross-coupling method, has been used to synthesize a π-conjugated thiophene (B33073) triad (B1167595) from 1,4-difluoro-2,5-diiodobenzene (B15496118) and a stannane (B1208499) derivative. beilstein-journals.org Palladium-catalyzed C-O cross-coupling of aryl bromides with fluorinated alcohols has also been developed, highlighting the versatility of palladium catalysts in forming bonds with heteroatoms. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | 5-Substituted-1,2,3-triiodobenzene, Arylacetylenes | Pd(PPh₃)₄ / CuI | Diiodinated diphenylacetylenes | rsc.org |

| Suzuki-Miyaura | 2-(3,4-Difluorophenyl)menthofuran, 4-Bromobenzaldehyde | PdCl(C₃H₅)(dppb) / KOAc | Arylated benzofurans | beilstein-journals.org |

| C-O Coupling | (Hetero)aryl bromides, Fluorinated alcohols | tBuBrettPhos Pd G3 / Cs₂CO₃ | Fluorinated alkyl aryl ethers | nih.gov |

Magnesium-Mediated Arene Functionalization and Subsequent Transformations

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are powerful nucleophiles used for forming new carbon-carbon bonds. sigmaaldrich.com The preparation of a Grignard reagent from this compound would involve the reaction of one of the C-I bonds with magnesium. Given the higher reactivity of iodine compared to fluorine, the selective formation of a Grignard reagent at one of the iodo-positions is feasible.

The resulting organomagnesium compound can then be used in a variety of subsequent transformations. For example, it can react with electrophiles like aldehydes, ketones, or esters to introduce new functional groups. sigmaaldrich.com A significant application of this approach is in the synthesis of functionalized arylsilanes. For instance, 4-fluoro-1,2-bis(trimethylsilyl)benzene (B14115190) can be synthesized from 1,2-dibromo-4-fluorobenzene (B1585839) using Rieke-Magnesium (MgR) or the entrainment method with magnesium and 1,2-dibromoethane (B42909) in the presence of trimethylsilyl (B98337) chloride (Me₃SiCl). d-nb.info This reaction proceeds with high selectivity and yield in THF, offering a safer alternative to the use of HMPA. d-nb.info The resulting arylsilanes are valuable intermediates for further reactions, such as Hiyama cross-coupling. d-nb.info

Table 3: Magnesium-Mediated Synthesis of Arylsilanes

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 1,2-Dibromo-4-fluorobenzene | MgR or Mge, Me₃SiCl, THF | 4-Fluoro-1,2-bis(trimethylsilyl)benzene | High selectivity and yield, safer solvent | d-nb.info |

Photochemical Approaches to this compound Synthesis

Photochemical methods offer an alternative synthetic strategy that relies on the energy of light to initiate chemical reactions. These approaches can provide unique reaction pathways that are not accessible through thermal methods.

Photoinduced Carbon-Halogen Bond Activation for Aryl Systems

The photolysis of iodoaromatic compounds can lead to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical and an iodine radical. acs.org This process can be utilized for various synthetic transformations. For instance, the photolysis of 1,2-diiodobenzene in the presence of amines has been shown to lead to the formation of tertiary aminobenzenes. researchgate.net This reaction proceeds through a photoinduced cross-coupling mechanism. researchgate.net The presence of a fluorine atom in this compound would likely influence the photochemical properties and reactivity of the molecule, potentially affecting the efficiency and selectivity of such radical-based coupling reactions.

Generation and Trapping of Benzyne Intermediates in Synthesis

A significant photochemical application involving 1,2-dihaloarenes is the generation of benzyne intermediates. The photolysis of 1,2-diiodobenzene can lead to the formation of benzyne, a highly reactive species. acs.orgresearchgate.net This intermediate can then be trapped by various nucleophiles or undergo cycloaddition reactions.

A study on the photoinduced cross-coupling of 1,2-diiodobenzene with arylamines demonstrated the formation of carbazole (B46965) derivatives. researchgate.net The proposed mechanism involves the initial generation of a benzyne intermediate, followed by nucleophilic addition of the amine, a proton transfer, and subsequent oxidative cyclization of the resulting diphenylamine. researchgate.net This method provides a pathway to complex heterocyclic structures. Applying this methodology to this compound would be expected to generate a fluorinated benzyne intermediate, which could then be trapped to produce fluorinated carbazoles and other related compounds.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Diiodobenzene |

| 4-Fluoro-1,2-bis(trimethylsilyl)benzene |

| 1,2-Dibromo-4-fluorobenzene |

| 4-Chloro-1,2-diiodobenzene |

| 4-Chloro-1,2-bis(trimethylsilyl)benzene |

| Pyrido[1,2-a]benzimidazoles |

| 2-Aminopyridine |

| Copper(I) bromide |

| 1,10-Phenanthroline |

| Tripotassium phosphate |

| Dimethyl sulfoxide |

| Copper(I) iodide |

| 2-(Isobutyryl)cyclohexanone |

| Diaryl thioethers |

| Copper(II) acetate |

| 4-OH TEMPO |

| Phenylboronic acids |

| Benzo lookchem.comscispace.comimidazo[1,2-a]pyridines |

| Palladium |

| 5-Substituted-1,2,3-triiodobenzene |

| Diiodinated diphenylacetylenes |

| 1,4-Difluoro-2,5-diiodobenzene |

| Trimethyl(thiophen-2-yl)stannane |

| Fluorinated alkyl aryl ethers |

| Magnesium |

| Trimethylsilyl chloride |

| Tetrahydrofuran |

| Hexamethylphosphoramide |

| Benzyne |

| Carbazole |

| 2-(3,4-Difluorophenyl)menthofuran |

| 4-Bromobenzaldehyde |

| tBuBrettPhos Pd G3 |

| Cesium carbonate |

| (Hetero)aryl bromides |

| Fluorinated alcohols |

| PdCl(C₃H₅)(dppb) |

| Potassium acetate |

| Pd(PPh₃)₄ |

| Arylacetylenes |

| Diaryl amines |

| Diamines |

| Polyamines |

| Thiols |

| Aldehydes |

| Ketones |

| Esters |

| Arylsilanes |

| 1,2-Dibromoethane |

| Aryl radical |

| Iodine radical |

| Tertiary aminobenzenes |

| Arylamines |

| Diphenylamine |

| 1-Bromo-4-fluorobenzene |

| Flusilazole |

| 2-Fluoro-1,4-diiodobenzene |

| 1-Fluoro-2,4-diiodobenzene |

| 4-Fluoroiodobenzene |

| 1,2,3,4-Tetrafluorobiphenylene |

| 2,3,4-Trifluorobenzenesulfonyl chloride |

| 2-(Trifluoromethyl)phenylboronic acid |

| 3,4,5-Trihalopyridine |

| Desmosine |

| 4-Chloro-3-iodo-2-methylquinoline |

| Quinolino[3',4':4,5]pyrrolo[1,2-f]phenanthridines |

| 4,4'-((5-Chloro-2-iodo-1,3-phenylene)bis(ethyne-2,1-diyl))bis((trifluoromethyl)benzene) |

| 2-Iodo-4-(phenylchalcogenyl)-1-butenes |

| 4-Iodoanisole |

| 2-Fluoroiodobenzene |

| Propane-1,3-diamine |

| N-(2-Fluorophenyl) diamines |

| 4-Iodobiphenyl |

| 1-Iodionaphthalene |

| Iodobenzene (B50100) |

| Thiophenol |

| Diphenyl thioether |

| 4,5-Diiodobenzene-1,2-diol |

| Tetraalkynylarenes |

| 2-Iodoaniline |

Reactivity Profiles and Mechanistic Elucidation of 4 Fluoro 1,2 Diiodobenzene

Cross-Coupling Reaction Pathways

4-Fluoro-1,2-diiodobenzene is a valuable substrate in transition-metal-catalyzed cross-coupling reactions due to the differential reactivity of its halogen substituents. The presence of two iodine atoms and one fluorine atom on the benzene (B151609) ring allows for sequential and site-selective functionalization, providing a pathway to complex multi-substituted aromatic compounds.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira Analogues)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of C-C bond formation. In the context of polyhalogenated benzenes, the reactivity of the carbon-halogen bond is paramount for selectivity. The general trend for oxidative addition of a palladium(0) catalyst to a C-X bond is C-I > C-Br > C-Cl > C-F. nih.gov This inherent reactivity difference is fundamental to the selective coupling at the C-I positions of this compound while leaving the C-F bond intact. nih.gov

In a one-pot, two-step process, 1,4-dibromo-2-fluorobenzene (B72686) can undergo site-selective Suzuki-Miyaura reactions. The first coupling occurs at the C-Br bond at a lower temperature, and the second at a higher temperature, allowing for the synthesis of fluorinated para-terphenyls with different aryl groups. researchgate.net Although this involves dibromofluorobenzene, the principle of temperature-controlled sequential coupling is applicable to diiodofluorobenzenes.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides, is also highly effective with substrates like this compound. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling demonstrates high regioselectivity for the C-I bonds over the C-F bond. unl.eduresearchgate.net This allows for the synthesis of various alkynyl-substituted fluoroarenes. For instance, the reaction of this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst selectively forms mono- or di-alkynylated products depending on the stoichiometry of the alkyne used. organic-chemistry.org

A study on 5-substituted-1,2,3-triiodobenzenes in Sonogashira reactions revealed that coupling occurs exclusively at the less sterically hindered terminal C-I bonds. rsc.org This steric influence is a key factor in predicting the outcome of reactions with this compound, where the two iodine atoms are adjacent.

| Reaction | Catalyst System | Key Features | Typical Yields |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | High regioselectivity for C-I bonds. Allows for sequential coupling. | Good to excellent. musechem.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | Selective coupling at C-I positions. Can form mono- or di-alkynylated products. | Moderate to good. rsc.orgrsc.org |

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N Amination, C-O Etherification)

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a powerful tool for synthesizing arylamines. libretexts.org When applied to this compound, the reaction is expected to proceed selectively at the C-I positions. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for reaction efficiency and can influence selectivity. rsc.org The reaction mechanism involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine and reductive elimination to form the C-N bond. libretexts.org

Ullmann Condensation (Etherification): The copper-catalyzed Ullmann reaction is a classic method for forming C-O bonds to create diaryl ethers. organic-chemistry.org This reaction can be applied to this compound to introduce alkoxy or aryloxy groups. The reaction typically requires high temperatures, but modern variations have been developed that proceed under milder conditions. organic-chemistry.orgresearchgate.net As with other cross-coupling reactions, the C-I bonds are significantly more reactive than the C-F bond under these conditions.

A study on the photoinduced cross-coupling of amines with 1,2-diiodobenzene (B1346971) has shown the formation of carbazole (B46965) derivatives, indicating a pathway for C-N bond formation and subsequent cyclization. researchgate.netsorbonne-universite.frsorbonne-universite.fr

| Reaction | Catalyst System | Key Features | Typical Yields |

| Buchwald-Hartwig Amination | Pd(dba)₂, Ligand (e.g., BINAP), Base | Selective amination at C-I positions. | Generally good. |

| Ullmann Etherification | CuI, Base (e.g., Cs₂CO₃), Ligand | Formation of C-O bonds at the C-I positions. | Variable, can be moderate to good. researchgate.net |

Regioselectivity and Chemoselectivity in Dual Iodine Substitution Sites

The presence of two adjacent iodine atoms in this compound introduces a further element of selectivity. While both C-I bonds are significantly more reactive than the C-F bond, their relative reactivity can be influenced by steric and electronic factors.

Steric Hindrance: The position of the fluorine atom and any substituent introduced at one of the iodine sites will sterically hinder the adjacent iodine, potentially allowing for selective mono-substitution. For example, in the Sonogashira coupling of 5-substituted-1,2,3-triiodobenzenes, the reaction occurs preferentially at the less sterically hindered terminal positions. rsc.org A similar effect would be expected for this compound, where initial coupling at one iodine position would increase steric bulk around the remaining iodine.

Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electrophilicity of the adjacent carbon atoms. The carbon at position 2 (ortho to the fluorine) may be more electron-deficient and thus more susceptible to oxidative addition by a palladium(0) catalyst, which acts as a nucleophile in this step. wuxibiology.com However, this electronic effect must be considered in conjunction with steric factors.

Halogen-Specific Reactivity and Differentiating Iodination Sites

Preferential Cleavage of Carbon-Iodine Bonds over Carbon-Fluorine Bonds

The selective reactivity of this compound in cross-coupling reactions is fundamentally due to the large difference in bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-F bond, making it much more susceptible to cleavage during the oxidative addition step of the catalytic cycle. nih.gov

Computational studies have confirmed that the activation energy for palladium insertion into a C-X bond decreases significantly down the halogen group (F > Cl > Br > I). ru.nl This thermodynamic and kinetic preference ensures that under typical palladium-catalyzed conditions, the C-I bonds will react exclusively, leaving the robust C-F bond untouched. While C-F bond activation is possible, it requires more forcing conditions or specialized catalytic systems, often involving nickel or specific rhodium complexes, and is not a competing pathway in standard cross-coupling reactions of iodo-fluoro-arenes. ox.ac.ukic.ac.uk

Stereochemical Considerations in Reactivity

For the planar this compound molecule, traditional stereochemical considerations such as enantioselectivity are not a primary concern in the initial cross-coupling steps. However, the introduction of chiral ligands on the metal catalyst or the use of chiral reactants can lead to the formation of chiral products, particularly if the newly formed substituent creates a stereocenter.

In reactions like the Diels-Alder reaction, the stereochemistry of the product (endo vs. exo) is a critical aspect. youtube.com While not directly applicable to the cross-coupling of this compound itself, if this molecule were to be incorporated into a diene or dienophile, the stereochemical outcome of subsequent cycloaddition reactions would be a key consideration.

The primary "stereochemical" aspect in the reactivity of this compound is the regiochemistry of the substitution on the aromatic ring, as discussed under regioselectivity. The spatial arrangement of the substituents on the benzene ring dictates the steric environment around the reactive sites and is a crucial factor in controlling the outcome of sequential coupling reactions.

Generation of 4-Fluorobenzyne as a Reactive Intermediate

Radical Reaction Pathways Initiated by this compound

The chemistry of polyfluoroarenes often involves radical pathways. fluorine1.ru The defining feature of this compound in the context of radical chemistry is the presence of two carbon-iodine bonds. The C-I bond is significantly weaker than C-Br, C-Cl, or C-F bonds, making it susceptible to homolytic cleavage to generate an aryl radical.

This reactivity is exemplified by the photoinduced reactions of 1,2-diiodobenzene, which can proceed via the homolytic cleavage of the C-I bonds to form a diradical, which then eliminates iodine to form benzyne (B1209423). sorbonne-universite.fr A similar pathway can be envisioned for this compound, where irradiation with UV light could initiate the cleavage of one or both C-I bonds.

The resulting 2,3-diiodo-5-fluorophenyl radical or a subsequent fluorinated benzyne diradical could participate in various radical reactions, including:

Hydrogen atom abstraction: The aryl radical could abstract a hydrogen atom from a solvent molecule.

Radical addition: The radical could add to unsaturated systems.

Dimerization: Recombination of radicals could lead to the formation of biphenyl (B1667301) derivatives or other polymeric materials. fluorine1.ru

The systematic study of radical reactions on polyfluoroarenes has shown that the primary intermediates are often polyfluorinated cyclohexadienyl radicals (radical σ-complexes). fluorine1.ru The stability and subsequent reaction pathways of these intermediates, such as aromatization via fluorine detachment or dimerization, are key to understanding the final product distribution. fluorine1.ru

Supramolecular Chemistry and Non Covalent Interactions Involving 4 Fluoro 1,2 Diiodobenzene

Halogen Bonding Donor Capabilities of 4-Fluoro-1,2-diiodobenzene

The iodine atoms in this compound possess an area of positive electrostatic potential, known as a σ-hole, located on the outer side of the iodine atom, opposite to the C-I covalent bond. mdpi.comrsc.org This electrophilic region can interact attractively with nucleophilic (electron-rich) sites on other molecules, an interaction termed a halogen bond. acs.org The presence of two iodine atoms allows this compound to act as a ditopic halogen bond donor, enabling it to link multiple acceptor molecules.

This compound has been shown to form halogen bonds with a wide variety of Lewis bases, which act as halogen bond acceptors. These acceptors typically contain atoms with available lone pairs of electrons, such as nitrogen, sulfur, and oxygen.

Nitrogen Acceptors: Nitrogen-containing heterocycles are common halogen bond acceptors. For instance, co-crystallization with pyridine (B92270) derivatives often results in the formation of C–I···N halogen bonds. oup.comnih.gov Studies on complexes with 4-(N,N-dimethylamino)pyridine show that the strength of the N···I interaction is influenced by the degree of fluorination on the iodobenzene (B50100). researchgate.netacs.org Similarly, interactions with ditopic nitrogenous bases like 4,4′-bipyridine and 1,2-bis(4-pyridyl)ethylene lead to extended structures through N···I halogen bonding. furman.edu In a co-crystal with 5-{[4-(dimethylamino)phenyl]ethynyl}pyrimidine, C—I⋯N halogen bonds generate chain-like structures. iucr.org

Sulfur Acceptors: Sulfur atoms, being relatively soft and polarizable, are effective halogen bond acceptors. Research on the interaction between diiodotetrafluorobenzenes and various thiocarbonyl compounds has demonstrated the formation of strong C–I···S halogen bonds. researchgate.netacs.org These interactions are characterized by I···S distances that are significantly shorter than the sum of their van der Waals radii and nearly linear C–I···S angles. researchgate.net In one notable example, a co-crystal of 2,3,5,6-tetrafluoro-1,4-diiodobenzene with a nickel(II) complex exhibited a short S···I contact of 3.2891 (12) Å between a thiocyanate (B1210189) sulfur atom and an iodine atom. iucr.orgnih.gov

Oxygen Acceptors: Oxygen atoms in various functional groups, including carbonyls, N-oxides, and sulfoxides, can also act as halogen bond acceptors. oup.com In co-crystals with sulfinamides, the oxygen atom can serve as both a halogen-bond and a hydrogen-bond acceptor, leading to complex supramolecular architectures determined by both N–H···O hydrogen bonds and C–I···O halogen bonds. oup.com

The presence of electron-withdrawing groups on the aromatic ring is known to enhance the magnitude of the σ-hole on the halogen atom, thereby strengthening the subsequent halogen bond. semanticscholar.org The fluorine atom in this compound, being highly electronegative, serves this purpose.

Computational studies have shown that replacing hydrogen atoms with fluorine atoms on a diiodobenzene ring results in a significant increase in the positive electrostatic potential of the iodine's σ-hole. richmond.edu This enhancement leads to stronger halogen bonds. For example, the interaction energy between 1,4-diiodotetrafluorobenzene (B1199613) and a model acceptor is considerably higher than that of the non-fluorinated 1,4-diiodobenzene (B128391). richmond.edu The strength of the halogen bond is highly correlated with the degree of fluorination of the iodobenzene. researchgate.net This principle is a cornerstone of crystal engineering, where fluorinated diiodobenzenes are frequently used as robust halogen bond donors to assemble supramolecular structures. mdpi.comacs.org The effect is so pronounced that measured halogen bond distances involving diiodotetrafluorobenzenes are typically shorter than those with non-fluorinated diiodobenzene. acs.org

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) | Reference |

|---|---|---|---|

| 1,4-diiodotetrafluorobenzene | Ammonia | -37.18 | richmond.edu |

| 1,4-diiodotetrafluorobenzene | RDX | -13.93 | richmond.edu |

| 1,4-diiodobenzene | RDX | -10.01 | richmond.edu |

The ability of this compound to form directional and strong halogen bonds makes it an excellent component for creating co-crystals—crystalline structures containing two or more different molecular components in a stoichiometric ratio. nih.gov These co-crystals are a form of supramolecular assembly where the arrangement of molecules in the crystal lattice is directed by non-covalent interactions.

The formation of co-crystals involving fluorinated diiodobenzenes is a well-established strategy in crystal engineering. mdpi.com By selecting appropriate halogen bond acceptors, a wide variety of supramolecular architectures can be constructed. oup.comnih.gov For example, co-crystallization with monotopic acceptors like pyridine derivatives can lead to discrete assemblies such as dimers or trimers. oup.com When ditopic or polytopic acceptors are used, the result can be the formation of infinite one-dimensional (1D) chains, two-dimensional (2D) sheets, or even complex three-dimensional (3D) networks. oup.comnih.gov

Characterization of these co-crystals is primarily accomplished using single-crystal X-ray diffraction. This technique provides precise information about the atomic positions within the crystal, allowing for the definitive identification and geometric characterization (bond lengths and angles) of the halogen bonds and other intermolecular interactions that hold the assembly together.

Influence of Fluorine Substitution on Sigma-Hole Characteristics and Halogen Bond Strength

Crystal Engineering and Controlled Self-Assembly Strategies

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. tue.nl In this context, this compound serves as a powerful synthon, a molecular building block whose intermolecular interactions are reliable and predictable.

The ditopic nature of this compound, with its two iodine atoms capable of forming halogen bonds, is key to the construction of extended supramolecular architectures. The final dimensionality of the assembly is largely determined by the stoichiometry and the number and geometric arrangement of acceptor sites on the co-forming molecule.

1D Architectures: Linear or zigzag chains are commonly formed when this compound is co-crystallized with ditopic acceptors that have two acceptor sites in a linear or angled arrangement. oup.com For example, infinite chains have been observed in co-crystals with various di-pyridyl compounds. nih.gov

2D Architectures: Two-dimensional networks or sheets can be assembled using acceptors that have multiple, non-linearly arranged acceptor sites. oup.com This can lead to grid-like structures. nih.gov For instance, co-crystals formed between 1,4-diiodotetrafluorobenzene and biphenyl (B1667301) have been shown to form 2D rhombus networks. oup.com

3D Architectures: The creation of three-dimensional networks requires more complex, poly-topic linkers or the interplay of multiple types of non-covalent interactions in addition to halogen bonding, such as hydrogen bonding or π–π stacking. oup.com

| Halogen Bond Acceptor | Resulting Architecture | Key Interactions | Reference |

|---|---|---|---|

| Hexamethylenetetramine (HMTA) | 1D Zigzag Chains | C–I···N | oup.com |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1D Linear Chains | C–I···N | oup.com |

| Biphenyl | 2D Rhombus Network | C–I···π | oup.com |

| Naphthalene | 1D Grid-like Chains | C–I···π | oup.com |

| Tetraethylammonium chloride | Polymeric Network (Sheet) | C–I···Cl⁻ | researchgate.net |

Intermolecular Interactions: Besides the dominant C–I···X (where X = N, S, O, etc.) halogen bonds, other weak interactions are often present. These can include C–H···F or C–H···I hydrogen bonds, π–π stacking between aromatic rings, and C–I···π interactions where the iodine atom interacts with the electron cloud of an aromatic system. oup.comiucr.org In some cases, multiple interactions can work cooperatively. For example, a phenothiazine (B1677639) complex with 1,4-diiodotetrafluorobenzene is stabilized by a combination of C–I···N, C–I···S, and C–I···π halogen bonds. nih.gov

Intramolecular Interactions: In certain conformations or specific molecular environments, intramolecular interactions can also occur. For instance, computational studies have suggested that intramolecular interactions between ortho-fluorine atoms and the σ-holes of adjacent atoms can influence the molecule's properties and reactivity. rsc.org

The interplay of these various strong and weak intermolecular forces, orchestrated by the specific geometry and electronic properties of this compound and its partner molecules, allows for the precise control and engineering of solid-state structures.

Design and Formation of 1D, 2D, and 3D Supramolecular Architectures

Other Non-Covalent Interactions (e.g., lp-π interactions, C-H···X interactions)

A significant, non-covalent interaction observed in iodofluorobenzene systems is the lone pair-π (lp-π) interaction, specifically involving the iodine atom. mdpi.com In these arrangements, the electron-rich lone pair of an iodine atom interacts with an electron-poor π-system of an adjacent molecule. This highlights the dual electronic character of iodine, which can act as both an electron acceptor (in halogen bonding) and an electron donor. mdpi.com

Research on co-crystals of 1,2,4,5-tetrafluoro-3,6-diiodobenzene (1,4-FIB), a structural isomer of this compound, has provided quantitative insight into these interactions. mdpi.comresearchgate.net In the crystal structure of a complex between anastrozole (B1683761) and 1,4-FIB, C···I-C contacts were identified and characterized as lp(I)···π(C) interactions. mdpi.com A defining feature of this interaction is the geometry, with the ∠(C···I–C) angle being close to 90°. mdpi.com Theoretical calculations on these systems have estimated the strength of these interactions to be between 0.9 and 1.6 kcal/mol, confirming their significance in the energetic landscape of the crystal. mdpi.comresearchgate.net Similar C–I···π contacts have also been observed to direct the formation of supramolecular structures in other systems. oup.com For instance, in one complex, a 1,2,3,5-tetrafluoro-4,6-diiodobenzene molecule was found to interact with neighboring molecules via C—I···π(alkyne) contacts. researchgate.net

| Interaction Type | Interacting Molecules | d(C···I) (Å) | ∠(C···I–C) (°) | Estimated Energy (kcal/mol) |

|---|---|---|---|---|

| lp(I)···π(C) | Anastrozole & 1,4-FIB | 3.528 | 85.4 | 1.6 |

| lp(I)···π(C) | 1,4-FIB & 1,4-FIB | 3.686 | 93.7 | 0.9 - 1.1 |

The presence of both hydrogen and halogen atoms in this compound and its co-formers allows for the formation of various weak C-H···X hydrogen bonds. These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. Hirshfeld surface analysis of co-crystals containing 1,2,3,4-tetrafluoro-5,6-diiodobenzene has shown that H···F, H···I, and H···H contacts are among the most significant contributors to crystal packing. iucr.orgbeu.edu.az

C-H···F Interactions: The C-H···F bond is a recognized, albeit weak, hydrogen bond. iucr.org Its nature is primarily a combination of electrostatic and dispersion forces. rsc.org In neutral molecular crystals, these interactions have an estimated energy of around -0.4 kcal/mol. rsc.org Detailed crystallographic studies have characterized both intramolecular and intermolecular C-H···F bonds. For example, short intramolecular sp²-C—H···F hydrogen bonds have been observed with H···F separations as short as 2.270 Å (87.5% of the sum of the van der Waals radii) and near-linear C—H···F angles of up to 166.8°. iucr.org Intermolecular bifurcated C-H···(F)₂ interactions are also known to occur, with H···F distances in the range of 2.500 to 2.597 Å. iucr.org Hirshfeld analysis on a co-crystal of 1,2,3,4-tetrafluoro-5,6-diiodobenzene revealed that H···F/F···H contacts accounted for 23.8% of the total intermolecular contacts, highlighting their prevalence. iucr.orgbeu.edu.az

C-H···I Interactions: Similar to C-H···F bonds, interactions involving iodine as the hydrogen bond acceptor can also occur. The same Hirshfeld surface analysis that quantified the H···F contacts also showed that H···I/I···H interactions made a substantial contribution of 13.8% to the crystal packing. iucr.orgbeu.edu.az

| Interaction Type | Geometric/Analytical Data | Source Compound/System | Citation |

|---|---|---|---|

| C-H···F | H···F distance: 2.270 - 2.363 Å C-H···F angle: 158.3 - 166.8° | 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene | iucr.org |

| 23.8% of Hirshfeld surface contacts | Co-crystal with 1,2,3,4-tetrafluoro-5,6-diiodobenzene | iucr.orgbeu.edu.az | |

| C-H···I | 13.8% of Hirshfeld surface contacts | Co-crystal with 1,2,3,4-tetrafluoro-5,6-diiodobenzene | iucr.orgbeu.edu.az |

| H···H | 22.6% of Hirshfeld surface contacts | Co-crystal with 1,2,3,4-tetrafluoro-5,6-diiodobenzene | iucr.orgbeu.edu.az |

Advanced Applications of 4 Fluoro 1,2 Diiodobenzene and Its Functionalized Derivatives

Precursors for Advanced Functional Organic Materials

4-Fluoro-1,2-diiodobenzene and its derivatives are crucial building blocks in materials science. The ability to undergo sequential and regioselective cross-coupling reactions at the two C-I bonds allows for the precise construction of complex organic molecules with tailored electronic and photophysical properties.

Development of Optoelectronic Materials (e.g., Organic Light Emitting Diodes, Organic Field-Effect Transistors)

The quest for efficient and stable materials for optoelectronic devices has identified fluorinated organic compounds as promising candidates. This compound serves as a key starting material for the synthesis of fluorinated carbazole (B46965) derivatives, which are widely employed as host materials in phosphorescent organic light-emitting diodes (PHOLEDs), particularly for achieving stable and efficient blue emission. researchgate.netrsc.org

The introduction of fluorine atoms into the carbazole core can widen the HOMO-LUMO energy gap, which is crucial for confining exciton (B1674681) energy on the phosphorescent dopant, leading to improved device efficiency. ossila.com For instance, a fluorinated polyvinylcarbazole, synthesized from a fluorinated carbazole building block, demonstrated a higher luminous current efficiency (24 cd/A) compared to its non-fluorinated counterpart (17 cd/A) when used as a host in an OLED. ossila.com Similarly, polymer OLEDs fabricated using a 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole monomer have achieved an external quantum efficiency (EQE) of 5.3%. acs.org The synthesis of these essential carbazole units often involves coupling reactions where diiodoaromatics are key precursors.

| Host Material / Monomer | Device Type | Performance Metric | Value |

| Fluorinated Polyvinylcarbazole | PHOLED | Luminous Current Efficiency | 24 cd/A |

| Poly(9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole) | Polymer OLED | Max. External Quantum Efficiency (EQE) | 5.3% |

| 2,7-F-PVK based device | Blue PHOLED | Luminous Efficiency | 27 cd/A |

Synthesis of Polymers and Nanomaterials with Tailored Properties

The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization reactions to produce advanced polymers with precisely controlled properties. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, are extensively used to synthesize π-conjugated polymers like poly(p-phenyleneethynylene)s (PPEs) and poly(p-phenylenevinylene)s (PPVs) from diiodoaromatic monomers. nih.govresearchgate.netmdpi.com

The fluorine substituent on the benzene (B151609) ring plays a critical role in tailoring the polymer's properties. It can enhance electron-withdrawing characteristics, lower the HOMO energy levels, and improve the electron-transporting properties of the material. acs.org This fine-tuning is essential for applications in organic electronics. For example, the synthesis of fluorinated PPVs has been shown to produce materials with intriguing optical properties, including a significant blue shift in emission, making them suitable for blue-emitting devices. nih.gov The Sonogashira polymerization of diiodobenzenes with terminal alkynes is a powerful method for creating rigid-rod PPE polymers used in optoelectronic devices. mdpi.com

| Polymer Type | Synthesis Method | Precursor Example | Key Property/Application |

| Poly(p-phenylenevinylene) (PPV) | Stille Coupling | Aryl bis-iodides | Luminescent polymers, Blue-emitters nih.gov |

| Poly(p-phenyleneethynylene) (PPE) | Sonogashira Coupling | 1,4-Diiodobenzene (B128391) | Optoelectronic devices, Nanomaterials mdpi.com |

| Fluorinated π-conjugated polymers | Direct Arylation | 1,2,4,5-Tetrafluorobenzene | Hole-blocking layers in OLEDs researchgate.net |

Construction of Conjugated Systems and π-Extended Architectures

Beyond linear polymers, this compound is instrumental in constructing complex, non-linear π-extended systems. The differential reactivity of the C-I versus C-Br or C-OTf (triflate) bonds allows for regioselective, sequential Sonogashira coupling reactions. This strategy has been successfully employed to create nonsymmetric tetraalkynylarenes from precursors like the bis(triflate) of 4,5-diiodobenzene-1,2-diol. researchgate.net The initial coupling occurs selectively at the more reactive C-I bonds, followed by a second coupling at the less reactive C-OTf sites, enabling the controlled construction of highly functionalized, π-conjugated chromophores. researchgate.net

These complex structures are of significant interest for molecular electronics and nonlinear optics. The ability to precisely place different alkynyl substituents allows for the fine-tuning of electronic absorption and emission spectra, creating materials with tailored optoelectronic properties. For example, carbazole-based molecules, which can be synthesized via the cyclization of diarylamines formed from diiodobenzene, are well-known for their excellent photophysical characteristics and are core components of many electronic materials. rsc.org

Intermediates in Medicinal Chemistry and Pharmaceutical Synthesis

The unique reactivity of this compound also positions it as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical industry. Fluorinated building blocks are particularly important, as the inclusion of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. lookchem.comjst.go.jp

Building Blocks for Biologically Active Molecules

This compound serves as a versatile scaffold for constructing biologically active compounds. Its diiodo functionality allows for the introduction of various molecular fragments through cross-coupling chemistry, building up the core structure of a target molecule. A notable example is its use in the synthesis of precursors for antagonists of the GluN2B subunit-containing NMDA receptors, which are targets for treating neurological disorders. In one synthetic route, 1,2-diiodobenzene (B1346971) was used as the starting material to construct a key 3-benzazepine building block, which is central to the final PET radioligand. nih.gov The use of such diiodoaromatics allows for the step-wise and controlled assembly of complex heterocyclic systems that are common in pharmacologically active agents. lookchem.comCurrent time information in Bangalore, IN.

Potential for Radiopharmaceutical Development (e.g., ¹⁸F-labeling for PET Tracers)

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, and this compound and its derivatives offer significant potential in this field. uic.edunih.gov While the molecule itself contains a stable fluorine-19 atom, its diiodo-functionality opens up advanced strategies for introducing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

One advanced method involves the conversion of diiodoaromatics into hypervalent iodine precursors, such as diaryliodonium salts or spirocyclic iodonium (B1229267) ylides. nih.govrsc.orgnih.govumich.edu These precursors can then undergo rapid, metal-free radiofluorination with [¹⁸F]fluoride to label even non-activated aromatic rings under mild conditions. This approach is highly valuable for the late-stage ¹⁸F-labeling of complex biomolecules. nih.govnih.gov

A more direct application involves the synthesis of ¹⁸F-labeled synthons (building blocks) for subsequent coupling. A key example is the synthesis of 4-[¹⁸F]fluoroiodobenzene ([¹⁸F]FIB), a prosthetic group used for the rapid labeling of peptides and other biomolecules. rsc.org In this approach, a suitable precursor is first labeled with ¹⁸F to produce [¹⁸F]FIB. The resulting radiolabeled synthon, which contains a reactive iodine atom, can then be efficiently attached to a target molecule, such as a peptide containing a terminal alkyne, via a Sonogashira cross-coupling reaction. rsc.org This strategy allows for the reliable and efficient production of ¹⁸F-labeled PET tracers for preclinical and clinical imaging.

| Radiolabeling Strategy | Precursor Type | Key Reaction | Application |

| Prosthetic Group Labeling | Precursor for 4-[¹⁸F]fluoroiodobenzene | Nucleophilic Substitution & Sonogashira Coupling | ¹⁸F-labeling of peptides and biomolecules rsc.org |

| Hypervalent Iodine Precursors | Diaryliodonium Ylides | Nucleophilic [¹⁸F]Fluorination | Labeling of non-activated aromatic rings in PET ligands nih.govrsc.orgnih.gov |

Role in Catalysis and Ligand Design for Organometallic Chemistry

This compound serves as a crucial building block and precursor in the realms of catalysis and organometallic chemistry. lookchem.com Its unique substitution pattern, featuring a fluorine atom and two adjacent iodine atoms on a benzene ring, provides multiple reactive sites that can be selectively functionalized. This trifunctional nature allows for its use in the synthesis of complex molecular architectures, including ligands for transition metal catalysts.

The presence of two iodine atoms offers sequential or simultaneous opportunities for cross-coupling reactions, which are fundamental to forming carbon-carbon and carbon-heteroatom bonds. lookchem.com These reactions are central to the construction of sophisticated ligands tailored for specific catalytic applications. The fluorine atom, on the other hand, imparts distinct electronic properties to the molecule and any subsequent derivatives. Fluorine's high electronegativity can influence the electron density of the aromatic ring and any metal center to which it is coordinated, thereby modulating the catalytic activity and selectivity of the resulting organometallic complex. rsc.org

A notable application of this compound is in the synthesis of heterocyclic compounds that can act as ligands. For instance, it is a key reactant in the copper-catalyzed, one-pot synthesis of novel functionalized pyrido[1,2-a]benzimidazoles. researchgate.net In this process, a copper(I) bromide catalyst, in conjunction with a 1,10-phenanthroline (B135089) ligand, facilitates the regioselective construction of the benzimidazole (B57391) core from this compound and a substituted 2-aminopyridine (B139424). researchgate.net The resulting fluorinated benzimidazole derivatives are of interest for their potential biological activity and as core units in the design of new ligands for catalysis. researchgate.net

Furthermore, the general class of partially fluorinated benzenes is increasingly recognized for its utility in organometallic chemistry, not just as reactive precursors but also as specialized solvents. rsc.org Their reduced ability to donate π-electron density compared to non-fluorinated analogues means they bind weakly to metal centers. rsc.org This property allows them to function as non-coordinating solvents or as easily displaceable ligands, which can be advantageous in catalytic cycles where open coordination sites are required. rsc.org While specific studies on this compound as a ligand itself are not extensively detailed, its structure is emblematic of the synthons used to build more complex ligands where the fluorine atom can fine-tune electronic properties.

Table 1: Catalytic System for Synthesis Utilizing this compound

| Reactant | Catalyst System | Ligand | Product Class | Reference |

|---|

Expanding the Organofluorine Chemical Space through this compound Reactivity

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of new methods to create diverse organofluorine compounds—expanding the accessible organofluorine chemical space—is a significant goal in synthetic chemistry. diva-portal.orgnih.govnih.gov this compound is a valuable tool in this endeavor, acting as a versatile platform for generating novel fluorinated architectures. lookchem.com

Its primary contribution lies in its role as a "scaffold" that introduces a fluorinated phenyl ring bearing two reactive handles (the C-I bonds). The differential reactivity of the carbon-iodine bonds compared to the highly stable carbon-fluorine bond allows for selective transformations. Chemists can exploit the two iodine substituents to build molecular complexity through a wide array of reactions, most notably transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). lookchem.com

By reacting this compound with various coupling partners, a vast library of derivatives can be synthesized. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups, while coupling with terminal alkynes (Sonogashira reaction) can append acetylenic moieties. These reactions can be performed stepwise, allowing for the introduction of two different substituents at the 1- and 2-positions, leading to highly functionalized and asymmetric fluorinated molecules.

This strategic functionalization is key to exploring new regions of chemical space. rsc.org The resulting compounds, which retain the initial fluorine substituent, can serve as novel pharmacophores, agrochemicals, or materials. lookchem.com The influence of the fluorine atom on properties such as lipophilicity, metabolic stability, and binding affinity is a well-established principle in medicinal chemistry, making fluorinated building blocks like this compound particularly sought after. diva-portal.org The ability to readily generate a multitude of derivatives from this single starting material provides an efficient pathway to novel, fluorinated compounds that would be difficult to access through other synthetic routes. This strategic use of polyfunctional building blocks is essential for the continued expansion and diversification of organofluorine chemistry. rsc.orgresearchgate.net

Table 2: Potential Reactions for Expanding Chemical Space with this compound

| Reaction Type | Coupling Partner | Bond Formed | Potential Product Moiety |

|---|---|---|---|

| Suzuki Coupling | Organoboronic Acids/Esters | C-C | Fluoro-biphenyls or alkylated fluorobenzenes |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Fluoro-phenylacetylenes |

| Heck Coupling | Alkenes | C-C (sp²) | Fluoro-stilbenes or substituted styrenes |

| Buchwald-Hartwig Amination | Amines | C-N | N-Aryl-fluoroanilines |

Spectroscopic and Structural Characterization Methodologies for 4 Fluoro 1,2 Diiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Fluoro-1,2-diiodobenzene, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are essential for a complete structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, there are three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the iodine and fluorine substituents. The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm).

The substitution pattern leads to a predictable splitting pattern due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

The proton at C3 (H-3) is expected to be a doublet of doublets, split by H-5 and H-6.

The proton at C5 (H-5) is also anticipated to be a doublet of doublets, coupled to H-3 and H-6, and may show additional splitting due to coupling with the fluorine atom at C4.

The proton at C6 (H-6) would likely appear as a doublet of doublets, coupled to H-3 and H-5, with potential long-range coupling to the fluorine atom.

The exact chemical shifts and coupling constants are diagnostic of the substitution pattern. For comparison, the ¹H NMR data for the related compound 1,2-diiodobenzene (B1346971) are presented below. nih.gov

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |

| 1,2-Diiodobenzene | CDCl₃ | H-3, H-6 | 7.86 | Multiplet |

| H-4, H-5 | 7.02 | Multiplet |

This interactive table provides representative ¹H NMR data for a related compound.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound will display six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts are significantly affected by the attached substituents.

Carbons bonded to Iodine (C1, C2): These carbons are expected to appear at high field (low ppm values, typically 90-100 ppm) due to the "heavy atom effect" of iodine.

Carbon bonded to Fluorine (C4): This carbon will show a large one-bond carbon-fluorine coupling (¹JCF), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

Other Aromatic Carbons (C3, C5, C6): These carbons will also exhibit splitting due to two- or three-bond couplings to the fluorine atom (²JCF, ³JCF).

Theoretical studies on this compound have explored the relativistic effects of the iodine atoms on the carbon chemical shifts, noting that these effects are significant and non-additive. chemicalbook.com The table below shows comparative ¹³C NMR data for related di-substituted benzenes. chemicalbook.comwikipedia.org

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| 1,2-Diiodobenzene | CDCl₃ | C-1, C-2 | 95.9 |

| C-3, C-6 | 139.5 | ||

| C-4, C-5 | 129.2 | ||

| 1,4-Diiodobenzene (B128391) | CDCl₃ | C-1, C-4 | 91.5 |

| C-2, C-3, C-5, C-6 | 137.6 |

This interactive table provides representative ¹³C NMR data for related compounds.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. alfa-chemistry.com It offers a wide range of chemical shifts, making it very sensitive to the electronic environment of the fluorine atom.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the two adjacent iodine atoms. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5). Proton-decoupled ¹⁹F NMR can be used to simplify the spectrum to a singlet, confirming the presence of a single unique fluorine environment. The typical chemical shift range for aromatic fluorides is between -100 and -170 ppm relative to CFCl₃. spectrabase.com

| Compound | Solvent | Chemical Shift (ppm) |

| 1-Fluoro-4-iodobenzene | CD₂Cl₂ | -113.8 |

| 1,2-Difluoro-4-nitrobenzene | Acetonitrile | -127, -134 |

This interactive table provides representative ¹⁹F NMR data for related compounds, referenced to CFCl₃. magritek.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

X-ray Diffraction Techniques

X-ray diffraction is a powerful method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of atoms in a crystal lattice, one can deduce bond lengths, bond angles, and details of the crystal packing.

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state. alfa-chemistry.com A successful SCXRD analysis of this compound would yield precise bond lengths (C-C, C-H, C-F, C-I) and bond angles, confirming the planar geometry of the benzene ring and the positions of the substituents.

Furthermore, SCXRD reveals the supramolecular structure, which is the arrangement of molecules in the crystal lattice. For iodo-substituted aromatic compounds, halogen bonding is a key directional intermolecular interaction that often dictates the crystal packing. The iodine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms (like fluorine or iodine) on neighboring molecules. Studies on co-crystals of related diiodotetrafluorobenzenes have demonstrated the prevalence of strong C-I···N and C-I···Cl⁻ halogen bonds, which direct the formation of extended supramolecular networks like polymeric chains. nih.govchemspider.com

| Compound System | Space Group | Key Supramolecular Interaction | Interaction Distance (Å) |

| (Et₄NCl)(o-C₆F₄I₂)₂ | C2/c | C-I···Cl⁻ | 3.219, 3.297 |

| (4,4'-Bipyridine)(1,3-diiodo-tetrafluorobenzene) | Pmn2₁ | C-I···N | 2.902 |

| (4-(pyridin-4-ylsulfanyl)pyridine)(1,2,4,5-tetrafluoro-3,6-diiodobenzene) | C2/c | C-I···N | 2.838 |

This interactive table summarizes crystallographic data and key halogen bonding interactions found in related structures. nih.govchemspider.comrsc.org

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize crystalline materials. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase of the material.

For this compound, PXRD would be used for:

Phase Identification: Comparing the experimental powder pattern to a database or a pattern calculated from single-crystal data can confirm the identity of the compound.

Purity Assessment: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Polymorphism Studies: PXRD is crucial for identifying different crystalline forms (polymorphs) of a substance, as each polymorph will produce a distinct diffraction pattern.

Monitoring Solid-State Reactions: The technique can be used to monitor the progress of solid-state reactions, such as those induced by mechanochemical grinding. nih.gov

The measurement involves scanning the sample over a range of diffraction angles (2θ) and recording the intensity of the scattered X-rays. The resulting diffractogram plots intensity versus 2θ.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for elucidating the molecular structure of this compound by probing the vibrational energy levels of its constituent atoms.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation excites molecular vibrations, resulting in a unique spectral fingerprint. The C-F and C-I stretching vibrations are of particular interest. In related fluorinated and iodinated benzene derivatives, the C-F stretching vibrations typically appear in the region of 1250-1000 cm⁻¹. The C-I stretching modes are generally observed at lower frequencies, often below 800 cm⁻¹. For instance, studies on similar diiodotetrafluorobenzene compounds show C-I stretching modes appearing around 750-760 cm⁻¹. researchgate.net The precise positions of these bands for this compound provide critical information for confirming its chemical identity.

Table 1: Characteristic Infrared (IR) Spectral Data for Halogenated Benzenes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-F | Stretch | 1250 - 1000 |

| C-I | Stretch | < 800 |

This table presents typical wavenumber ranges for C-F and C-I stretching vibrations in halogenated benzene compounds based on established spectroscopic data.

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes that involve a change in polarizability. For this compound, Raman spectra can reveal details about the carbon skeleton and the symmetric vibrations of the molecule. In studies of diiodotetrafluorobenzene, major Raman bands are assigned to specific symmetry modes, offering a detailed picture of the molecular structure. rsc.org The analysis of both IR and Raman spectra allows for a more complete assignment of the fundamental vibrational modes of the molecule, which is crucial for a thorough structural characterization. rdd.edu.iq

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. In a typical mass spectrum, the molecular ion peak (M+) would confirm the compound's molecular weight. The fragmentation of this compound under electron ionization would likely involve the loss of iodine and fluorine atoms, as well as the cleavage of the aromatic ring. The fragmentation of alkyl halides, for example, often shows the loss of the halogen atom as a primary fragmentation pathway. miamioh.edu The analysis of the resulting fragment ions provides valuable information for confirming the compound's structure and understanding its stability.

Table 2: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

| Ion | Formation Pathway |

| [M]+ | Molecular Ion |

| [M-I]+ | Loss of an iodine atom |

| [M-F]+ | Loss of a fluorine atom |

| [M-I-I]+ | Loss of both iodine atoms |

| [C₆H₃F]+ | Loss of both iodine atoms |

| [C₆H₃I]+ | Loss of one iodine and one fluorine atom |

This table outlines the expected primary fragmentation pathways for this compound based on general principles of mass spectrometry for halogenated aromatic compounds.

Advanced X-ray Absorption Spectroscopy